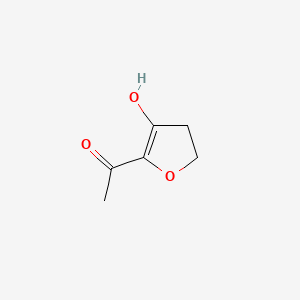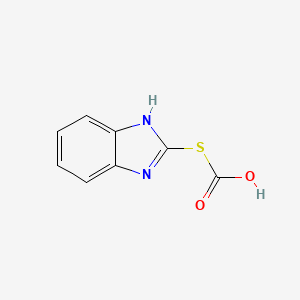
Cyclohexanecarboxamide, 1-hydroxy-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanecarboxamide, 1-hydroxy-2-methyl- is an organic compound with the molecular formula C8H15NO2 It is a derivative of cyclohexanecarboxamide, where a hydroxyl group and a methyl group are attached to the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide, 1-hydroxy-2-methyl- typically involves the following steps:
Starting Material: Cyclohexanecarboxylic acid is used as the starting material.
Amidation: The carboxylic acid group is converted to an amide group using reagents such as ammonia or amines under appropriate conditions.
Methylation: The methyl group is introduced via methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanecarboxamide, 1-hydroxy-2-methyl- may involve:
Large-scale Amidation: Utilizing continuous flow reactors for efficient amidation.
Catalytic Hydroxylation: Employing catalysts to enhance the hydroxylation process.
Automated Methylation: Using automated systems for precise methylation to ensure high yield and purity.
化学反応の分析
Types of Reactions
Cyclohexanecarboxamide, 1-hydroxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of cyclohexyl chloride derivatives.
科学的研究の応用
Cyclohexanecarboxamide, 1-hydroxy-2-methyl- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Cyclohexanecarboxamide, 1-hydroxy-2-methyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors, modulating their activity.
Pathways: It can influence biochemical pathways related to inflammation, microbial growth, and cellular signaling.
類似化合物との比較
Similar Compounds
Cyclohexanecarboxamide: Lacks the hydroxyl and methyl groups, making it less versatile in certain reactions.
Cyclohexanecarboxylic acid: Contains a carboxylic acid group instead of an amide group.
Cyclohexylamine: Contains an amine group instead of an amide group.
特性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
1-hydroxy-2-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C8H15NO2/c1-6-4-2-3-5-8(6,11)7(9)10/h6,11H,2-5H2,1H3,(H2,9,10) |
InChIキー |
SQDQEBRCEDZUCC-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCC1(C(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide](/img/structure/B13832193.png)


![1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)pyrrolidine](/img/structure/B13832211.png)

![2-[(4S)-4-(2-Methyl-2-propanyl)-4,5-dihydro-1,3-oxazol-2-yl]-6-phenylpyridine](/img/structure/B13832227.png)




![(R)-2-[(Boc-(methyl)amino)methyl]-morpholine](/img/structure/B13832237.png)
![(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[5-(trifluoromethyl)-1H-pyrazol-4-yl]borinic acid](/img/structure/B13832239.png)

